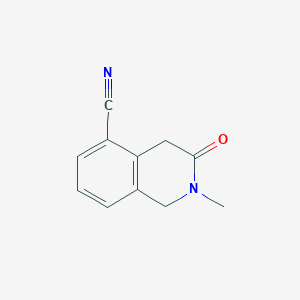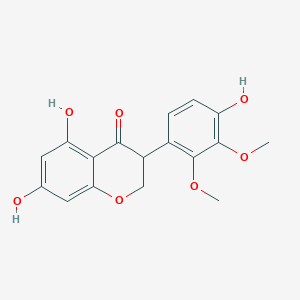![molecular formula C9H6F3N3O2 B12098361 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 3rd position on the pyrido[3,4-b]pyrazin-2-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of the pyrazine ring through cyclization reactions. The methoxy and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorescent dyes and polymers with specific functionalities.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-3-trifluoromethyl-1H-pyrido[3,4-b]pyrazin-2-one: This compound is structurally similar but differs in the presence of a keto group instead of a hydroxyl group.
3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: Another related compound with a different core structure but similar functional groups.
Uniqueness
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol stands out due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H6F3N3O2 |
|---|---|
Poids moléculaire |
245.16 g/mol |
Nom IUPAC |
7-methoxy-3-(trifluoromethyl)-1H-pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-6-2-4-5(3-13-6)14-7(8(16)15-4)9(10,11)12/h2-3H,1H3,(H,15,16) |
Clé InChI |
FQUIKFWTHHKBSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)




![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)




